Fluoroazomycin arabinoside F-18

Description

Conceptual Framework of Hypoxia-Targeted Radiotracers

The fundamental principle behind hypoxia-targeted radiotracers, especially those based on a 2-nitroimidazole (B3424786) structure, lies in their bioreductive metabolism. nih.gov These compounds are designed to be relatively inert in well-oxygenated (normoxic) tissues. However, in the low-oxygen environment characteristic of hypoxic cells, they undergo a series of reduction reactions.

The process begins when the radiotracer diffuses into cells. In hypoxic conditions, the nitro group of the 2-nitroimidazole molecule is reduced by intracellular reductases, forming a reactive nitro radical anion. nih.gov In normoxic cells, this reaction is readily reversed by molecular oxygen, which reoxidizes the radical anion back to its original form, allowing the tracer to diffuse out of the cell. Conversely, in hypoxic cells where oxygen is scarce, the radical anion undergoes further reduction, leading to the formation of highly reactive intermediates. cancer.gov These intermediates can then covalently bind to intracellular macromolecules, such as proteins and DNA. nih.govcancer.gov

This selective trapping mechanism results in the accumulation of the radiotracer specifically in viable hypoxic cells. nih.gov When the tracer is labeled with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F), the sites of accumulation can be detected and quantified by PET imaging, providing a map of hypoxic regions within the body. nih.govaacrjournals.org

Historical Development of Nitroimidazole Radiotracers for Hypoxia Research

The development of radiotracers for hypoxia imaging has its roots in the study of nitroimidazoles as radiosensitizers in cancer therapy. researchgate.net Misonidazole was one of the early 2-nitroimidazole compounds investigated for this purpose. Subsequent research led to its radiolabeling with fluorine-18 to create [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO), which became the most widely studied first-generation PET tracer for hypoxia imaging. nih.gov

While [¹⁸F]FMISO proved the concept of hypoxia imaging, its clinical utility was hampered by certain limitations. As a relatively lipophilic (fat-soluble) compound, [¹⁸F]FMISO exhibits slow clearance from normoxic tissues, leading to high background signal and consequently, low-contrast images. nih.gov This necessitated delayed imaging times to allow for sufficient clearance from non-target tissues.

These challenges spurred the development of second-generation nitroimidazole radiotracers with improved pharmacokinetic properties. The goal was to create more hydrophilic (water-soluble) compounds that would clear more rapidly from the bloodstream and normoxic tissues, thereby enhancing the tumor-to-background ratio and improving image quality. nih.gov This led to the investigation of various derivatives, including those labeled with other radioisotopes like iodine-123 (for IAZA) and technetium-99m. up.ac.za The evolution of these agents aimed to optimize the balance between efficient penetration into tumor tissue and rapid clearance from non-hypoxic areas.

Rationale for the Design and Investigation of Fluoroazomycin Arabinoside F-18 as a Research Probe

[18F]FAZA was designed specifically to overcome the limitations of earlier nitroimidazole radiotracers like [¹⁸F]FMISO. nih.gov The key innovation in the structure of [18F]FAZA is the attachment of a hydrophilic arabinose sugar moiety to the 2-nitroimidazole core. snmjournals.org This modification significantly increases the water solubility of the molecule compared to [¹⁸F]FMISO. nih.govcancer.gov

The primary rationale for this design was to improve the agent's pharmacokinetic profile. The increased hydrophilicity of [18F]FAZA leads to:

Faster clearance from the blood and non-target, well-oxygenated tissues. snmjournals.org

Reduced accumulation in lipophilic tissues. nih.govcancer.gov

Improved tumor-to-background ratios , resulting in higher contrast and clearer images at earlier time points after injection. snmjournals.org

Preclinical research comparing [18F]FAZA and [¹⁸F]FMISO in tumor-bearing animal models has substantiated these advantages. Studies have shown that while tumor uptake can be similar for both tracers, [18F]FAZA demonstrates significantly higher tumor-to-muscle and tumor-to-blood ratios, confirming its superior imaging characteristics. snmjournals.org The enhanced stability of the arabinosyl-N1-α-glycosidic bond against enzymatic cleavage in vivo further contributes to its effectiveness as a research probe. snmjournals.org These improved properties make [18F]FAZA a promising and widely used tool in biomedical research for the non-invasive detection and quantification of tumor hypoxia. aacrjournals.orgsnmjournals.org

Data Tables

Table 1: Comparison of Key Nitroimidazole-Based Hypoxia PET Tracers

| Feature | [¹⁸F]FMISO (Fluoromisonidazole) | [¹⁸F]FAZA (Fluoroazomycin Arabinoside) |

| Chemical Characteristic | Lipophilic (fat-soluble) | Hydrophilic (water-soluble) |

| Key Structural Moiety | Propanol side chain | Arabinose sugar moiety |

| Clearance from Normoxic Tissue | Slow | Fast snmjournals.org |

| Image Contrast | Modest due to high background signal | High due to improved tumor-to-background ratios snmjournals.org |

| Primary Advantage | First-generation, well-studied | Improved pharmacokinetics and image quality nih.govsnmjournals.org |

| Primary Limitation | Slow clearance requires delayed imaging |

Structure

3D Structure

Properties

CAS No. |

864084-85-5 |

|---|---|

Molecular Formula |

C8H10FN3O5 |

Molecular Weight |

246.18 g/mol |

IUPAC Name |

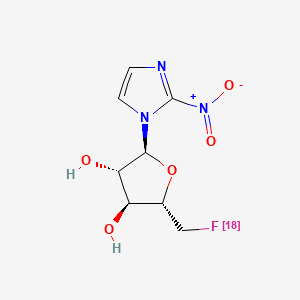

(2S,3S,4S,5S)-2-((18F)fluoranylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1/i9-1 |

InChI Key |

LPZSRGRDVVGMMX-FJBGPTLJSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)C[18F])O)O |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O |

Other CAS No. |

864084-85-5 |

Synonyms |

(18F)-1-alpha-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole (18F)-FAZA (18F)FAZA (18F)fluoro-azomycinarabino-furanoside (18F)fluoroazomycinarabinoside 18F-FAZA 18F-fluoroazomycin arabinoside fluoroazomycin arabinoside fluoroazomycinarabinoside |

Origin of Product |

United States |

Radiochemical Synthesis Methodologies and Precursor Development

Strategies for Fluorine-18 (B77423) Radiolabeling of Arabinoside Scaffolds

The core of [¹⁸F]FAZA synthesis lies in the successful radiolabeling of the arabinose sugar component of the molecule. This process involves specific chemical reactions and carefully designed precursor molecules to achieve efficient incorporation of the fluorine-18 isotope.

Nucleophilic Fluorination Techniques for F-18 Incorporation

The primary method for introducing fluorine-18 into the arabinoside scaffold is through nucleophilic substitution. acs.orgsioc-journal.cn In this reaction, the fluoride (B91410) ion (¹⁸F⁻) acts as a nucleophile, attacking an electrophilic center on the precursor molecule and displacing a leaving group. For the synthesis of [¹⁸F]FAZA, no-carrier-added [¹⁸F]fluoride is typically produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. nih.gov

A critical step in nucleophilic fluorination is the activation of the [¹⁸F]fluoride. In its aqueous state from the cyclotron target, the fluoride ion is heavily solvated by water molecules, which significantly reduces its nucleophilicity. acs.org To overcome this, the [¹⁸F]fluoride is typically trapped on an anion exchange cartridge, such as a quaternary methyl ammonium (B1175870) (QMA) cartridge, and then eluted with a solution containing a phase transfer catalyst and a base. nih.goviaea.org The most common phase transfer catalyst used is Kryptofix 2.2.2. (K₂₂₂) in combination with a weak base like potassium carbonate (K₂CO₃). nih.govsnmjournals.org This complexation makes the fluoride ion more "naked" and, therefore, more reactive. The water is then removed through azeotropic distillation with acetonitrile, a process that is crucial for the subsequent labeling reaction in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). snmjournals.orgrsc.org

The radiofluorination of the precursor is then carried out by reacting the dried [¹⁸F]fluoride/K₂₂₂ complex with the precursor molecule at an elevated temperature. nih.gov This reaction results in the formation of an intermediate, acetylated version of [¹⁸F]FAZA. The final step is a hydrolysis reaction, typically using a base such as sodium hydroxide (B78521) (NaOH), to remove the acetyl protecting groups and yield the final [¹⁸F]FAZA product. snmjournals.orgnih.gov

Precursor Molecule Design and Optimization for Efficient Radiosynthesis

The efficiency of the radiolabeling process is highly dependent on the design of the precursor molecule. For [¹⁸F]FAZA, the most commonly used precursor is 1-(2,3-diacetyl-5-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole. snmjournals.org This precursor has been strategically designed with several key features:

A Good Leaving Group: The tosyl (toluenesulfonyl) group at the 5'-position of the arabinose sugar is an excellent leaving group. This facilitates the nucleophilic attack by the [¹⁸F]fluoride ion.

Protecting Groups: The hydroxyl groups at the 2'- and 3'-positions of the arabinose are protected with acetyl groups. This prevents unwanted side reactions of the [¹⁸F]fluoride at these positions. These protecting groups are then removed in the final hydrolysis step.

Research has also explored the synthesis and radiolabeling of the β-anomer of the FAZA precursor, 1-β-D-(5-O-toluenesulfonyl-2,3-di-O-acetylarabinofuranosyl)-2-nitroimidazole (β-Ac₂TsAZA). nih.gov The synthesis of this precursor involves coupling an appropriately protected furanose sugar with 2-nitroimidazole (B3424786). nih.gov While the radiofluorination of this β-precursor is also feasible, it has been reported to produce a more complex mixture of radiofluorinated by-products compared to the α-anomer. nih.gov

Automated Radiosynthesis Systems and Methodological Advancements

To ensure consistent production and to handle the high levels of radioactivity involved, the synthesis of [¹⁸F]FAZA is often performed using automated systems. These systems offer significant advantages in terms of yield, purity, and operator safety.

Development of High-Yield Automated Procedures

Several studies have focused on developing fully automated synthesis procedures for [¹⁸F]FAZA to achieve high radiochemical yields. nih.goviaea.org One such study utilized a modified NIRS original synthesis system for clinical use. nih.goviaea.org This automated process involved trapping the no-carrier-added [¹⁸F]F⁻ on a small QMA cartridge and eluting it with a mixture of Kryptofix 2.2.2. and potassium carbonate in acetonitrile. nih.goviaea.org The key parameters for the automated synthesis were optimized as follows:

| Parameter | Value |

| Precursor Amount | 2.5 mg (5.2 µmol) |

| Solvent | DMSO (0.4 mL) |

| Labeling Temperature | 120°C |

| Labeling Time | 10 min |

| Hydrolysis Agent | 0.1M NaOH (0.5 mL) |

| Hydrolysis Temperature | Room Temperature |

| Hydrolysis Time | 3 min |

Using this optimized and automated procedure, [¹⁸F]FAZA was produced with a high radiochemical yield of 52.4 ± 5.3% (decay-corrected) within a total synthesis time of approximately 50.5 ± 1.5 minutes. nih.goviaea.org

Purification Techniques for Research-Grade Radiopharmaceutical Production

After the synthesis, the crude reaction mixture contains the desired [¹⁸F]FAZA product, unreacted [¹⁸F]fluoride, and other chemical impurities. Therefore, a robust purification process is essential to obtain a research-grade radiopharmaceutical with high chemical and radiochemical purity. rsc.org

A common purification strategy for [¹⁸F]FAZA involves a two-step process. snmjournals.org First, the reaction mixture is passed through a solid-phase extraction (SPE) cartridge, such as an alumina (B75360) cartridge, to remove the majority of unreacted [¹⁸F]fluoride. snmjournals.org Following this initial purification, the product is further purified using high-performance liquid chromatography (HPLC). snmjournals.orgsnmjournals.org A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of ethanol (B145695) and a buffer like sodium dihydrogen phosphate (B84403) (NaH₂PO₄). snmjournals.org The HPLC system allows for the separation of [¹⁸F]FAZA from any remaining impurities, ensuring a high-purity final product. The fraction containing the purified [¹⁸F]FAZA is then collected for reformulation into a solution suitable for research applications.

Radiochemical Purity and Specific Activity Characterization in Research Settings

To ensure the quality and reliability of [¹⁸F]FAZA for research studies, its radiochemical purity and specific activity must be rigorously characterized.

Radiochemical purity is a measure of the proportion of the total radioactivity in the final product that is present in the desired chemical form of [¹⁸F]FAZA. unm.edu It is a critical quality control parameter, as radiochemical impurities can lead to non-specific uptake and potentially misleading results in imaging studies. unm.edu The radiochemical purity of [¹⁸F]FAZA is typically determined using analytical techniques such as thin-layer chromatography (TLC) and HPLC, with the latter being the more common and quantitative method. snmjournals.orgunm.edu For clinical use, radiopharmaceuticals must generally exhibit a radiochemical purity of greater than 95%. rsc.org

Specific activity is defined as the amount of radioactivity per unit mass of the compound (e.g., MBq/µmol or Ci/mmol). unm.edu A high specific activity is often desirable for receptor-based imaging agents to avoid saturation of the target receptors with the non-radioactive ("cold") form of the compound. While the amount of carrier in [¹⁸F]FAZA is generally low, determining the specific activity can be important for ensuring the consistency and comparability of research data.

Molecular and Cellular Research Investigations of Fluoroazomycin Arabinoside F 18

Mechanisms of Cellular Uptake and Intracellular Retention in Research Models

The utility of Fluoroazomycin arabinoside F-18 ([¹⁸F]FAZA) as a research tool for imaging hypoxia is predicated on its specific uptake and retention mechanisms within cells experiencing low oxygen conditions. The process begins with its entry into the cell and culminates in its entrapment, which is directly linked to the cellular oxygen status.

Passive Diffusion Across Cell Membranes

[¹⁸F]FAZA is a 2-nitroimidazole (B3424786) compound, a class of molecules characterized by their lipophilicity. This property facilitates their movement across the phospholipid bilayer of the cell membrane without the need for specific transporters. The uptake mechanism is therefore considered to be passive diffusion, driven by the concentration gradient of the tracer between the extracellular and intracellular environments. This mode of entry allows [¹⁸F]FAZA to be readily available within the cytoplasm of both well-oxygenated (normoxic) and low-oxygen (hypoxic) cells.

Enzymatic Bioreduction in Hypoxic Cellular Environments

Once inside the cell, the 2-nitroimidazole core of the [¹⁸F]FAZA molecule becomes a substrate for intracellular reductase enzymes. In a multi-step process, the nitro group (-NO₂) undergoes a one-electron reduction to form a nitro radical anion. This initial reduction is a reversible reaction.

In normoxic cells, the abundant molecular oxygen rapidly re-oxidizes the radical anion back to the original nitroimidazole compound. This parent molecule can then diffuse back out of the cell, resulting in no net retention.

Conversely, in hypoxic environments where the partial pressure of oxygen is significantly low, the re-oxidation process is inhibited. The absence of sufficient oxygen allows the nitro radical anion to persist and undergo further, irreversible reduction steps. This oxygen-dependent enzymatic bioreduction is the critical step that confers the hypoxia-selectivity of [¹⁸F]FAZA.

Covalent Binding to Intracellular Macromolecules

Following the initial reduction in hypoxic cells, the highly reactive nitro radical anion intermediates can covalently bind to intracellular macromolecules, such as proteins and nucleic acids. This irreversible binding effectively traps the radiolabeled tracer within the hypoxic cell. The extent of this covalent binding and subsequent intracellular retention is directly proportional to the degree and duration of hypoxia. It is this "trapping" mechanism that allows for the visualization of hypoxic regions, as the F-18 radioisotope accumulates specifically in these cells.

Investigation of Target Interaction and Biochemical Pathways

The selective accumulation of [¹⁸F]FAZA is intrinsically linked to the biochemical environment of the cell, specifically the oxygen tension and the activity of certain enzymes that activate the probe.

Correlation with Cellular Oxygen Tension Levels in Vitro

Laboratory studies have consistently demonstrated a strong inverse correlation between the retention of [¹⁸F]FAZA and the cellular oxygen concentration. In vitro experiments using various tumor cell lines show that [¹⁸F]FAZA uptake is profoundly stimulated under low oxygen levels. For instance, retention can be significantly higher in cells cultured at 0.5% O₂ compared to those at normal atmospheric oxygen levels (21% O₂). nih.gov

Research in animal models further validates this oxygen-dependent uptake. In tumor-bearing mice, direct measurements with oxygen-sensing electrodes have confirmed that regions with high [¹⁸F]FAZA accumulation correspond to areas with low partial pressure of oxygen (pO₂). snmjournals.org Furthermore, experimental modulation of oxygen supply, such as having animals breathe pure oxygen or carbogen (B8564812) (95% O₂, 5% CO₂) versus room air, results in significantly decreased tracer uptake in tumors, confirming the specificity of [¹⁸F]FAZA for hypoxic tissue. snmjournals.orgnih.gov

[¹⁸F]FAZA Uptake Under Different Oxygenation Conditions in Research Models

| Model System | Condition 1 | Uptake/Ratio 1 | Condition 2 | Uptake/Ratio 2 | Reference |

|---|---|---|---|---|---|

| Murine EMT6 & AR42J Tumors (In Vivo) | Breathing Room Air (Hypoxic) | Tumor-to-Background Ratio: 7.3 ± 2.3 | Breathing Pure Oxygen (Normoxic) | Tumor-to-Background Ratio: 4.2 ± 1.2 | snmjournals.org |

| Tumor-bearing Mice (In Vivo Autoradiography) | Breathing Room Air (Hypoxic) | Tumor-to-Muscle Ratio: 5.3 ± 0.8 | Breathing Carbogen (Normoxic) | Tumor-to-Muscle Ratio: 2.2 ± 0.8 | snmjournals.org |

| Various Tumor Cell Lines (In Vitro) | Hypoxic Gas (0.5% O₂) | Significantly Increased Retention | Well-oxygenated (21% O₂) | Baseline Retention | nih.gov |

Role of Nitroreductase Enzymes in Probe Activation

The bioreduction of [¹⁸F]FAZA is not a spontaneous process but is catalyzed by a family of enzymes known as nitroreductases. These enzymes, which utilize cofactors like NADPH, are responsible for the critical two-electron reduction of the nitroaromatic group on the FAZA molecule. mdpi.com This enzymatic action converts the relatively inert parent compound into highly reactive intermediates.

The activation process involves the reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) species. mdpi.comresearchgate.net It is these reduced products, particularly the hydroxylamine, that are capable of alkylating cellular components, leading to the covalent binding and trapping of the probe within the hypoxic cell. mdpi.comresearchgate.net Therefore, the presence and activity of nitroreductases within viable cells are essential for the activation and retention of [¹⁸F]FAZA, making these enzymes a key component of the biochemical pathway that enables hypoxia imaging.

Influence of Cellular Metabolism on Probe Interaction

The interaction of this compound ([¹⁸F]FAZA) with cells is fundamentally governed by the cellular metabolic state, specifically the oxygenation level. In well-oxygenated (normoxic) cells, [¹⁸F]FAZA can diffuse into and out of the cell with minimal retention. However, in a hypoxic environment, the cellular metabolism shifts to favor reductive processes. This is due to the decreased availability of oxygen as an electron acceptor.

Under hypoxic conditions, the 2-nitroimidazole core of the [¹⁸F]FAZA molecule undergoes a one-electron reduction, primarily mediated by cellular nitroreductases. This process forms a reactive nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, allowing it to diffuse out of the cell. Conversely, in the absence of adequate oxygen, the nitro radical anion can undergo further reduction to form highly reactive intermediates such as nitroso and hydroxylamine derivatives, and ultimately amine products. These reactive species can then covalently bind to intracellular macromolecules, including proteins and DNA. This covalent binding effectively "traps" the radiolabelled probe within the hypoxic cell. This hypoxia-selective trapping mechanism is the basis for the utility of [¹⁸F]FAZA in imaging hypoxic tissues. The degree of probe retention is therefore directly related to the extent of cellular hypoxia and the activity of reductive enzymes.

In Vitro Evaluation in Cultured Cell Systems

The hypoxia-selective uptake and retention of [¹⁸F]FAZA have been extensively evaluated in a variety of cultured cell systems, providing foundational knowledge for its application in preclinical and clinical imaging. These in vitro studies have been crucial in characterizing the probe's behavior at the cellular level under controlled oxygen conditions.

In vitro studies have demonstrated that the uptake of [¹⁸F]FAZA in cultured cancer cells is significantly higher under hypoxic conditions compared to normoxic conditions. For instance, in human lung carcinoma (A549) and human uterus carcinoma (SiHa) cells, uptake of [¹⁸F]FAZA was substantially elevated when cells were cultured in a hypoxic environment (3.5% O₂) compared to room air.

The following interactive table summarizes the uptake of [¹⁸F]FAZA in A549 human lung carcinoma cells under hypoxic conditions over time.

| Incubation Time (minutes) | [¹⁸F]FAZA Uptake (% of administered dose) |

|---|---|

| 60 | Data not available in provided snippets |

| 120 | Data not available in provided snippets |

| 180 | Data not available in provided snippets |

The trapping of [¹⁸F]FAZA in hypoxic cells is a direct consequence of its metabolic transformation. Under hypoxic conditions, the nitro group of the imidazole (B134444) ring is reduced. This bioreductive metabolism leads to the formation of reactive intermediates. While the precise and comprehensive characterization of all metabolites within cell lysates is not extensively detailed in the available literature, the proposed mechanism involves a stepwise reduction of the nitro group to nitroso, hydroxylamine, and ultimately amine derivatives.

These highly reactive intermediates are capable of covalently binding to cellular macromolecules. It is this covalent binding to intracellular components that leads to the retention of the radiolabel within the hypoxic cell. Therefore, the "metabolites" in the context of hypoxic cell lysates are largely composed of the [¹⁸F]FAZA molecule adducted to larger cellular structures like proteins. Analysis of urine from in vivo studies has shown that a significant portion of the excreted radioactivity is in the form of the unchanged parent compound, [¹⁸F]FAZA, suggesting that the metabolic trapping is highly specific to hypoxic tissues.

To investigate the hypoxia-specific uptake of [¹⁸F]FAZA in vitro, various models are employed to create a low-oxygen environment for cultured cells. A common and effective method is the use of gas-controlled incubation chambers. In these systems, the oxygen concentration can be precisely regulated.

For example, to induce hypoxia, cell cultures are placed in an incubator where the atmosphere is flushed with a gas mixture containing a low percentage of oxygen, typically ranging from less than 1% to 3.5%. The balance of the gas mixture is usually composed of nitrogen and a small percentage of carbon dioxide (e.g., 5-7%) to maintain the pH of the culture medium. For more severe oxygen deprivation, an anoxic environment can be created using a gas mixture with no oxygen, composed primarily of nitrogen and carbon dioxide.

These hypoxia induction models are essential for comparing the uptake of [¹⁸F]FAZA under hypoxic versus normoxic (room air, ~21% O₂) conditions, thereby validating the probe's specificity for hypoxic cells. The level of hypoxia can be correlated with the degree of [¹⁸F]FAZA uptake, providing a controlled system to study the underlying mechanisms of its retention.

Preclinical in Vivo Research Methodologies and Findings

Pharmacokinetic Profiles in Animal Models for Research Applications

The preclinical assessment of Fluoroazomycin arabinoside F-18 ([¹⁸F]FAZA) in various animal models has been crucial in characterizing its pharmacokinetic profile, which is fundamental to its application as a positron emission tomography (PET) imaging agent for hypoxia.

Biodistribution studies of [¹⁸F]FAZA have been conducted in several tumor-bearing rodent models to evaluate its uptake and clearance from various organs and tissues. In EMT6 tumor-bearing BALB/c mice, as well as AR42J and A431 tumor-bearing nude mice, the biodistribution of [¹⁸F]FAZA was investigated at multiple time points post-injection. snmjournals.org These studies revealed that [¹⁸F]FAZA generally exhibits low and homogeneous distribution in most organs. snmjournals.org

A key finding from comparative studies is that [¹⁸F]FAZA demonstrates significantly lower uptake in most organs, including the liver and kidney, compared to the more lipophilic hypoxia tracer [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO). snmjournals.orgsnmjournals.org This lower background uptake contributes to more favorable tumor-to-organ ratios. snmjournals.org For instance, in three different tumor models, [¹⁸F]FAZA showed a much faster clearance from the blood than [¹⁸F]FMISO. snmjournals.orgsnmjournals.org While the tumor uptake between the two tracers was not significantly different in two of the three tumor models studied, the reduced background activity of [¹⁸F]FAZA resulted in superior imaging contrast. snmjournals.org

The following table summarizes the biodistribution of [¹⁸F]FAZA in AR42J tumor-bearing nude mice at different time points post-injection, presented as the percentage of injected dose per gram of tissue (%ID/g).

| Organ | 10 min (%ID/g) | 60 min (%ID/g) | 180 min (%ID/g) |

|---|---|---|---|

| Blood | 2.1 ± 0.4 | 0.6 ± 0.1 | 0.2 ± 0.0 |

| Heart | 1.5 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 |

| Lung | 1.6 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.0 |

| Liver | 2.0 ± 0.3 | 1.1 ± 0.2 | 0.8 ± 0.1 |

| Spleen | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Kidney | 4.5 ± 0.8 | 1.8 ± 0.3 | 0.9 ± 0.1 |

| Muscle | 1.0 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Tumor | 1.3 ± 0.2 | 1.1 ± 0.2 | 0.9 ± 0.1 |

Data adapted from a study on AR42J tumor-bearing Swiss nude mice. snmjournals.org Values are presented as mean ± standard deviation.

In larger animal models, such as dogs with spontaneous tumors, dynamic PET studies have been performed to evaluate the kinetics of [¹⁸F]FAZA. nih.govescholarship.org These studies have provided insights into the tracer's behavior in a more clinically relevant setting, confirming its favorable kinetic properties for hypoxia imaging. nih.govescholarship.org

The clearance of [¹⁸F]FAZA from the body occurs through both the hepatobiliary and urinary systems. researchgate.net Preclinical studies in mice have shown that [¹⁸F]FAZA has a greater hepatobiliary clearance compared to [¹⁸F]FDG, another commonly used PET tracer. nih.govresearchgate.net However, it is also cleared through the renal system, leading to the accumulation of radioactivity in the urinary bladder. nih.govresearchgate.net

The rapid clearance from non-target tissues is a significant advantage of [¹⁸F]FAZA. nih.gov Studies in both PyV-mT mammary carcinoma and CT26 colon carcinoma-bearing mice demonstrated significantly higher clearance of [¹⁸F]FAZA from muscle tissue compared to the tumor. nih.gov This differential clearance enhances the tumor-to-muscle ratio over time, improving the detectability of hypoxic tumor tissue at later imaging time points. nih.gov The clearance from muscle tissue was notably rapid, which contributes to the improved image contrast. nih.gov

[¹⁸F]FAZA exhibits rapid blood clearance, a characteristic that significantly enhances its utility as a hypoxia imaging agent. snmjournals.orgsnmjournals.org Compared to [¹⁸F]FMISO, [¹⁸F]FAZA is cleared from the bloodstream much more quickly, leading to lower background radioactivity and consequently, improved tumor-to-blood ratios. snmjournals.orgsnmjournals.org The tumor-to-blood ratio for [¹⁸F]FAZA has been shown to increase over time, further improving image quality in later scans. snmjournals.orgsnmjournals.org

The faster clearance kinetics of [¹⁸F]FAZA from normal tissues, including blood and muscle, results in significantly higher tumor-to-muscle and tumor-to-blood ratios compared to [¹⁸F]FMISO across various tumor models. snmjournals.org This rapid clearance from non-hypoxic tissues is a key factor in obtaining high-contrast images that clearly delineate hypoxic regions within tumors. nih.gov The biological half-life of [¹⁸F]FAZA in normal tissues has been reported to be approximately 2.8 hours, which is shorter than that of [¹⁸F]FMISO. nih.gov

The following table provides a comparison of tumor-to-blood and tumor-to-muscle ratios for [¹⁸F]FAZA and [¹⁸F]FMISO in different tumor models at 3 hours post-injection.

| Tumor Model | Tracer | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |

|---|---|---|---|

| EMT6 | [¹⁸F]FAZA | 3.8 ± 0.9 | 4.9 ± 1.2 |

| [¹⁸F]FMISO | 1.9 ± 0.3 | 2.4 ± 0.4 | |

| AR42J | [¹⁸F]FAZA | 4.5 ± 0.8 | 6.1 ± 1.1 |

| [¹⁸F]FMISO | 2.1 ± 0.4 | 2.8 ± 0.5 | |

| A431 | [¹⁸F]FAZA | 3.5 ± 0.7 | 4.7 ± 0.9 |

| [¹⁸F]FMISO | 1.8 ± 0.3 | 2.3 ± 0.4 |

Data adapted from comparative biodistribution studies. snmjournals.org Values are presented as mean ± standard deviation.

Positron Emission Tomography (PET) Imaging Characteristics in Animal Research

Preclinical PET imaging with [¹⁸F]FAZA has been instrumental in visualizing and quantifying tumor hypoxia in various animal models of cancer.

In preclinical research, PET imaging with [¹⁸F]FAZA is typically performed using dedicated small-animal PET scanners. snmjournals.org For static imaging, a common protocol involves acquiring a scan of a specific duration, for example, 45 minutes, at a set time point after tracer injection, often 2 hours post-injection. snmjournals.org Dynamic PET scans, which involve continuous imaging over a longer period (e.g., 150 minutes), are also employed to assess the kinetic properties of the tracer. nih.govescholarship.org

The reconstruction of PET images from the raw data is a critical step in the imaging process. The ordered-subsets expectation-maximization (OSEM) algorithm is a widely used iterative reconstruction method in preclinical PET studies. nih.gov This method mathematically reconstructs the distribution of the radiotracer within the animal. msu.eduuchicago.eduturkupetcentre.netnih.gov The number of subsets and iterations used in the OSEM algorithm can influence the final image quality and quantitative accuracy. nih.gov While attenuation correction is a standard procedure in clinical PET, it is not always performed in preclinical mouse studies. nih.gov

Quantitative analysis of [¹⁸F]FAZA PET images is essential for objectively assessing tumor hypoxia. A common method involves calculating the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and the animal's body weight. snmjournals.org To further enhance the quantification and reduce variability, the SUV in the tumor is often normalized to the uptake in a reference tissue, such as muscle, to calculate a tumor-to-muscle or tumor-to-background ratio (T/M or T/B). snmjournals.orgnih.gov

Regions of interest (ROIs) are manually or semi-automatically drawn on the PET images to delineate the tumor and reference tissues for quantitative analysis. snmjournals.org For dynamic PET studies, time-activity curves (TACs) are generated by plotting the average radioactivity concentration within an ROI over time. nih.gov These TACs can then be analyzed using pharmacokinetic models, such as two-tissue compartment models, to estimate kinetic parameters that describe the tracer's uptake and retention in tissues. nih.govescholarship.org In some studies, a threshold value for the T/B ratio (e.g., >1.4) is used to define hypoxic volumes within the tumor. nih.govescholarship.orgnih.gov For example, a study on esophageal adenocarcinoma xenografts identified a T/B ratio of ≥3.59 as predictive of radioresistance. nih.gov

Assessment of Tumor-to-Background and Tumor-to-Organ Ratios

This compound (¹⁸F-FAZA) demonstrates favorable biokinetics for imaging tumor hypoxia, characterized by rapid clearance from non-target tissues and high accumulation in hypoxic regions, leading to excellent tumor-to-background ratios. Preclinical studies have consistently shown that ¹⁸F-FAZA provides high-contrast images, enabling clear delineation of hypoxic tumor subregions.

In various animal models, ¹⁸F-FAZA exhibits significantly higher tumor-to-muscle (T/M) and tumor-to-blood (T/Bl) ratios compared to the first-generation hypoxia tracer ¹⁸F-FMISO, which is attributed to its faster clearance from normal tissues snmjournals.orgsnmjournals.org. The T/M and T/Bl ratios for ¹⁸F-FAZA increase over time post-injection, with optimal imaging times typically recommended at later points to maximize contrast snmjournals.org. For instance, in one study, the T/M ratio increased 7.6-fold and the T/Bl ratio increased 12.4-fold between 10 and 180 minutes after injection snmjournals.org.

Dynamic PET imaging in preclinical models of gynecological cancer xenografts revealed that the maximum T/M ratio for ¹⁸F-FAZA was achieved at approximately 120 minutes post-injection, reaching a value of 6.2±0.1 nih.gov. This finding is consistent with observations in other small animal tumor models nih.gov. Static imaging of these xenografts yielded T/M ratios of 2.6±1.29 for A2780, 2.8±1.4 for A2780AD, 3.85±0.84 for KB-3-1, and 4.25±0.75 for KB-V-1 tumors, providing high-contrast images nih.gov.

Further studies in A431 tumor-bearing mice demonstrated that tumor-to-background (T/Bk) ratios were sensitive to changes in oxygenation. Under normal room air, the T/Bk ratio was 7.3 ± 2.3, which significantly decreased to 4.2 ± 1.2 when the animals were breathing pure oxygen, confirming the hypoxia-specific uptake of the tracer snmjournals.org. This oxygen-dependent uptake has been a consistent finding across different tumor models snmjournals.orgsnmjournals.org.

Comparative studies with other hypoxia tracers have highlighted the favorable imaging characteristics of ¹⁸F-FAZA. In a head-to-head comparison in a rhabdomyosarcoma rat model, ¹⁸F-FAZA reached a maximal and stable tumor-to-blood ratio (TBR) of 4.0 ± 0.5 at 2 hours post-injection. While this was lower than the TBR achieved by ¹⁸F-HX4 at 3 hours (7.2 ± 0.7), it demonstrated a clear plateau, which is advantageous for establishing a stable imaging window maastrichtuniversity.nl.

Interactive Data Table: ¹⁸F-FAZA Tumor-to-Background Ratios in Preclinical Models

| Tumor Model | Ratio Type | Ratio Value | Condition | Time Post-Injection (min) | Source |

|---|---|---|---|---|---|

| A431 Human Epidermoid Carcinoma | T/Bk | 7.3 ± 2.3 | Room Air | Not Specified | snmjournals.org |

| A431 Human Epidermoid Carcinoma | T/Bk | 4.2 ± 1.2 | 100% O₂ | Not Specified | snmjournals.org |

| EMT6 Murine Mammary Sarcoma | T/M | 5.3 ± 0.8 | Room Air | Not Specified | snmjournals.org |

| EMT6 Murine Mammary Sarcoma | T/M | 2.2 ± 0.8 | Carbogen (B8564812) | Not Specified | snmjournals.org |

| Gynecological Xenografts (Mean) | T/M | 6.2 ± 0.1 | Not Specified | 120 | nih.gov |

| A2780 Ovarian Carcinoma | T/M | 2.6 ± 1.29 | Not Specified | 120 | nih.gov |

| A2780AD Ovarian Carcinoma | T/M | 2.8 ± 1.4 | Not Specified | 120 | nih.gov |

| KB-3-1 Cervix Carcinoma | T/M | 3.85 ± 0.84 | Not Specified | 120 | nih.gov |

| KB-V-1 Cervix Carcinoma | T/M | 4.25 ± 0.75 | Not Specified | 120 | nih.gov |

| Rhabdomyosarcoma R1 (Rat) | TBR | 4.0 ± 0.5 | Not Specified | 120 | maastrichtuniversity.nl |

Applications in Disease Pathophysiology Research Models

¹⁸F-FAZA positron emission tomography (PET) is a powerful tool for the non-invasive investigation of hypoxia in a variety of preclinical disease models, extending beyond oncology to other conditions where oxygen deprivation is a key pathophysiological feature.

Hypoxia Assessment in Preclinical Oncology Models

The presence and extent of hypoxia in solid tumors are critical factors that influence tumor progression, metastasis, and resistance to therapy. ¹⁸F-FAZA PET has been extensively validated in preclinical oncology for its ability to visualize and quantify tumor hypoxia, providing valuable insights into the tumor microenvironment. It has been successfully used in numerous xenograft and syngeneic models to assess the hypoxic fraction of tumors snmjournals.orgsnmjournals.orgnih.gov. The heterogeneous uptake of ¹⁸F-FAZA within tumors highlights the spatial variability of oxygenation, which is a common characteristic of solid malignancies nih.gov.

A crucial aspect of validating any hypoxia imaging agent is its correlation with established "gold standard" methods. Pimonidazole (B1677889) is an exogenous marker that binds to macromolecules in hypoxic cells (pO₂ < 10 mmHg) and can be detected immunohistochemically in tissue sections.

Preclinical studies have demonstrated a significant correlation between ¹⁸F-FAZA uptake and pimonidazole staining in various tumor models. In colorectal cancer patient-derived xenografts, autoradiography showed a strong spatial correlation between the distribution of ¹⁸F-FAZA and pimonidazole-positive regions in tissue sections mdpi.com. The hypoxic fraction estimated by ¹⁸F-FAZA PET in these models also correlated well with hypoxia measurements obtained by flow cytometry analysis of pimonidazole-adducted cells mdpi.com. While direct comparisons in the literature often focus on ¹⁸F-FMISO and pimonidazole, the underlying principle of validating PET tracer uptake against pimonidazole staining is a cornerstone of hypoxia imaging research nih.gov. The patterns of ¹⁸F-FMISO uptake have been shown to be similar to those of pimonidazole, lending confidence to the use of nitroimidazole-based tracers like ¹⁸F-FAZA for accurately identifying hypoxic tumor regions researchgate.net.

¹⁸F-FAZA has been evaluated in a wide array of murine xenograft models, demonstrating its versatility in imaging hypoxia across different cancer types. These models involve transplanting human cancer cells or patient-derived tissue into immunodeficient mice mdpi.commeliordiscovery.com.

Studies have included, but are not limited to:

Lung Cancer: In H460 and PC3 xenografts, ¹⁸F-FAZA was used to monitor changes in tumor hypoxia in response to treatment nih.gov.

Gynecological Cancers: Human ovarian (A2780, A2780AD) and cervix (KB-3-1, KB-V-1) carcinoma xenografts showed heterogeneous ¹⁸F-FAZA uptake, which was used to delineate hypoxic and non-hypoxic regions within the tumors nih.gov.

Esophageal Adenocarcinoma: ¹⁸F-FAZA PET/CT was used to identify hypoxic tumors, with a pre-treatment tumor-to-background ratio of ≥3.59 predicting resistance to radiation therapy nih.gov.

Colorectal Cancer: Patient-derived xenografts of colorectal cancer exhibited variable levels of hypoxia, which could be quantified using ¹⁸F-FAZA PET mdpi.com.

Squamous Cell Carcinoma: In models of SCCVII squamous carcinoma, ¹⁸F-FAZA demonstrated favorable tumor-to-background ratios nih.gov.

The utility of ¹⁸F-FAZA extends across these diverse models, consistently providing high-quality images of tumor hypoxia and demonstrating its potential for both prognostic and predictive applications mdpi.comnih.gov.

Investigation of Hypoxia in Non-Oncological Animal Models (e.g., Ischemia)

While the primary application of ¹⁸F-FAZA has been in oncology, its ability to detect low oxygen levels makes it a potential tool for investigating other pathological conditions characterized by ischemia. Hypoxia is a central feature of ischemic events, such as stroke and myocardial infarction, where a reduction in blood flow leads to oxygen deprivation and subsequent tissue damage. Preclinical research has begun to explore the use of ¹⁸F-FAZA in animal models of ischemia to non-invasively assess the extent and severity of hypoxic tissue. These investigations are critical for understanding disease mechanisms and for evaluating the efficacy of novel therapeutic interventions aimed at mitigating ischemic injury.

Pharmacodynamic Biomarker Applications in Preclinical Drug Development

¹⁸F-FAZA PET serves as a valuable pharmacodynamic biomarker in the development of anti-cancer drugs, particularly those designed to target hypoxic cells or modify the tumor microenvironment. By providing a non-invasive, quantitative measure of tumor hypoxia, ¹⁸F-FAZA can be used to assess the biological activity of a drug and to monitor treatment response early in the course of therapy nih.gove-century.usnih.gov.

A key application is in monitoring therapies that aim to reduce tumor hypoxia, for example, by improving tumor perfusion or by directly targeting hypoxic cell metabolism. In preclinical studies with BAY 87-2243, a mitochondrial complex I inhibitor, ¹⁸F-FAZA PET was used to track tumor reoxygenation following treatment nih.gov. A significant, dose-dependent decrease in ¹⁸F-FAZA uptake was observed in H460 and PC3 tumor xenografts as early as one day after the initiation of therapy, well before any significant changes in tumor volume were detectable nih.gov. This demonstrates the ability of ¹⁸F-FAZA to provide an early indication of drug efficacy.

Interactive Data Table: ¹⁸F-FAZA as a Pharmacodynamic Biomarker for BAY 87-2243

| Tumor Model | Treatment Group | ¹⁸F-FAZA Uptake (%ID/g) | Change from Baseline | Time Point | Source |

|---|---|---|---|---|---|

| H460 Lung Carcinoma | Pre-scan Control | 1.1 ± 0.10 | - | Day 0 | nih.gov |

| H460 Lung Carcinoma | Drug-Treated | 0.55 ± 0.1 | -50% | Day 1 | nih.gov |

| PC3 Prostate Cancer | Vehicle-Treated | 1.2 ± 0.10 | - | Day 3 | nih.gov |

| PC3 Prostate Cancer | Drug-Treated | 0.50 ± 0.1 | -58% | Day 3 | nih.gov |

| H460/PC3 (Combined) | Vehicle-Treated | 1.21 ± 0.10 | - | Days 1-3 | nih.gov |

| H460/PC3 (Combined) | Drug-Treated | 0.35 ± 0.1 | -71% | Days 1-3 | nih.gov |

The ability of ¹⁸F-FAZA to detect early changes in tumor metabolism and oxygenation makes it a powerful tool for selecting responsive tumor types, optimizing drug dosage, and providing proof-of-concept for novel anti-cancer agents in a preclinical setting nih.govnih.gov. This application can help streamline the drug development process by identifying promising candidates and therapeutic strategies before they advance to costly clinical trials.

Comparative Academic Research Perspectives with Other Hypoxia Probes

Comparative Analysis with Fluoromisonidazole (F-18 FMISO) in Preclinical Research

F-18 Fluoromisonidazole (¹⁸F-FMISO) is the most extensively studied PET tracer for hypoxia and often serves as the benchmark for new probes. nih.gov Preclinical studies have meticulously compared ¹⁸F-FAZA and ¹⁸F-FMISO to delineate their respective advantages and limitations.

Differences in Pharmacokinetics and Bioreduction Pathways

The fundamental difference between ¹⁸F-FAZA and ¹⁸F-FMISO lies in their pharmacokinetic profiles, largely dictated by their lipophilicity. ualberta.ca ¹⁸F-FAZA is more hydrophilic (less lipophilic) than ¹⁸F-FMISO, which contributes to its faster clearance from the blood and normal tissues. e-century.usnih.gov This characteristic is attributed to the presence of a sugar moiety in the ¹⁸F-FAZA molecule. researchgate.net The lower lipophilicity of ¹⁸F-FAZA facilitates more rapid diffusion through tissues and quicker renal excretion. snmjournals.org

In preclinical models, ¹⁸F-FAZA demonstrated a much faster clearance from the blood compared to ¹⁸F-FMISO. snmjournals.org For instance, in BALB/c mice with EMT6 tumors, the radioactivity from ¹⁸F-FAZA in the blood decreased by 93% between 10 and 180 minutes post-injection. snmjournals.org This rapid clearance of unbound tracer from non-target tissues is a key advantage of ¹⁸F-FAZA. nih.gov Conversely, the higher lipophilicity of ¹⁸F-FMISO leads to slower clearance, resulting in higher background signals and necessitating longer waiting times (often greater than 3 hours) for optimal image contrast. nih.gov

Comparative Tumor-to-Background Ratios and Image Contrast

A direct consequence of the differing pharmacokinetics is the superior tumor-to-background ratios (TBRs) and image contrast achieved with ¹⁸F-FAZA at earlier time points compared to ¹⁸F-FMISO. e-century.us Multiple preclinical studies have substantiated this advantage.

In a study involving mice with A431 tumors, ¹⁸F-FAZA displayed significantly higher tumor-to-background ratios (5.19 ± 0.73) compared to ¹⁸F-FMISO (3.98 ± 0.66) at 3 hours post-injection. ualberta.canih.gov Similarly, in three different tumor models (EMT6, AR42J, and A431), ¹⁸F-FAZA consistently exhibited significantly higher tumor-to-muscle and tumor-to-blood ratios than ¹⁸F-FMISO. snmjournals.org This is largely due to the faster clearance of ¹⁸F-FAZA from normal tissues like muscle and blood. snmjournals.org

While tumor uptake of both tracers can be similar in some models, the significantly lower accumulation of ¹⁸F-FAZA in most organs and its rapid blood clearance result in more favorable imaging characteristics. snmjournals.org For example, the tumor-to-blood ratio for ¹⁸F-FAZA increased 12.4-fold between 10 and 180 minutes post-injection in one study. snmjournals.org

However, it is important to note that some studies have reported nuances. In a Walker 256 rat carcinosarcoma model, the tumor-to-muscle ratios for both tracers did not differ significantly at one hour post-injection, though ¹⁸F-FMISO showed a higher standardized uptake value (SUV) in the tumor. nih.gov A study on non-small cell lung cancer (NSCLC) patients also found that ¹⁸F-FMISO was superior in defining the hypoxic volume. mdpi.comdntb.gov.ua Despite these variations, the general consensus from preclinical data points towards ¹⁸F-FAZA's ability to provide higher contrast images at earlier time points. e-century.us

Comparative Tumor-to-Background Ratios (TBR) in Preclinical Models

| Tracer | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (Mean ± SD) | Reference |

|---|---|---|---|---|

| ¹⁸F-FAZA | A431 Human Epidermoid Carcinoma | 3 hours | 5.19 ± 0.73 | nih.gov |

| ¹⁸F-FMISO | A431 Human Epidermoid Carcinoma | 3 hours | 3.98 ± 0.66 | nih.gov |

| ¹⁸F-FAZA | EMT6 Murine Mammary Sarcoma | 180 minutes | Tumor/Blood: 14.9, Tumor/Muscle: 8.4 | snmjournals.org |

| ¹⁸F-FMISO | EMT6 Murine Mammary Sarcoma | 180 minutes | Tumor/Blood: 3.3, Tumor/Muscle: 2.8 | snmjournals.org |

Relative Hypoxia Selectivity and Specificity

Both ¹⁸F-FAZA and ¹⁸F-FMISO are designed to be selectively trapped in hypoxic cells. In vitro studies using Walker 256 rat carcinosarcoma cells indicated that the hypoxia-selective uptake of both tracers was of the same magnitude. nih.gov The specificity of ¹⁸F-FAZA for hypoxic tissue has been demonstrated in studies where carbogen (B8564812) breathing (95% O₂ + 5% CO₂) was administered to animals, leading to a reduction in tracer uptake in tumors. ualberta.canih.gov This confirms that the accumulation of ¹⁸F-FAZA is dependent on the oxygenation status of the tissue.

While both tracers are considered specific for hypoxia, the practical utility in imaging is influenced by the signal-to-noise ratio. The superior TBRs of ¹⁸F-FAZA generally translate to a clearer delineation of hypoxic regions. A study comparing the two tracers in NSCLC patients found a strong correlation between their uptake, suggesting they both identify hypoxic areas, though ¹⁸F-FMISO showed a higher mean SUVmax. dntb.gov.uanih.gov

Comparison with Other Fluorinated Nitroimidazole Analogs (e.g., F-18 HX4, F-18 FETNIM)

The quest for improved hypoxia imaging agents has led to the development of other fluorinated nitroimidazole analogs. F-18 Flortanidazole (¹⁸F-HX4) is a notable example that has been compared with ¹⁸F-FAZA.

¹⁸F-HX4, like ¹⁸F-FAZA, is more hydrophilic than ¹⁸F-FMISO. tandfonline.com Preclinical comparisons have shown that ¹⁸F-HX4 has an even faster clearance rate than ¹⁸F-FAZA. tandfonline.com In a simulation study based on clinical PET data, ¹⁸F-HX4 demonstrated an almost three-fold higher clearance than ¹⁸F-FAZA. tandfonline.com

This rapid clearance contributes to a higher image contrast for ¹⁸F-HX4 at later time points. The same simulation showed that at four hours post-injection, the image contrast for ¹⁸F-HX4 was significantly higher than for ¹⁸F-FAZA and ¹⁸F-FMISO. tandfonline.com A preclinical study in a rat rhabdomyosarcoma model reported that the maximal tumor-to-blood ratio for ¹⁸F-HX4 (7.2 ± 0.7 at 3 hours) was higher than that for ¹⁸F-FAZA (4.0 ± 0.5 at 2 hours). nih.govnih.gov

However, the spatial reproducibility of the tracer uptake was found to be lower for ¹⁸F-FAZA compared to ¹⁸F-HX4 and ¹⁸F-FMISO in one study. nih.gov F-18 Fluoroerythronitroimidazole (¹⁸F-FETNIM) is another analog that has shown improved tumor-to-background ratios compared to ¹⁸F-FMISO in preclinical studies. nih.gov

Comparison of Clearance Rates and Image Contrast of Nitroimidazole Analogs

| Tracer | Clearance Rate (τ₂) (10⁻⁵ s⁻¹) | Simulated Image Contrast (4h p.i.) | Reference |

|---|---|---|---|

| ¹⁸F-FMISO | 1.9 | 1.67 | tandfonline.com |

| ¹⁸F-FAZA | 4.3 | 1.75 | tandfonline.com |

| ¹⁸F-HX4 | 11.8 | 2.39 | tandfonline.com |

Comparison with Non-Nitroimidazole Hypoxia Tracers (e.g., Cu-64 ATSM)

Beyond the nitroimidazole class of compounds, other tracers have been developed to image hypoxia, with Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (⁶⁴Cu-ATSM) being a prominent example. researchgate.net ⁶⁴Cu-ATSM operates on a different trapping mechanism, which is thought to be related to the bioreductive environment of hypoxic cells.

Compared to fluorine-based tracers like ¹⁸F-FAZA, copper-based tracers offer the advantage of a longer half-life, which can allow for later imaging times and potentially better image quality. nih.gov ⁶⁴Cu-ATSM is known for its rapid uptake and high tumor-to-background ratios, often achieved much faster than with ¹⁸F-FMISO. nih.gov

A key advantage of ⁶⁴Cu-ATSM over ¹⁸F-FAZA is its different biodistribution, notably the lack of significant urinary bladder uptake, which can interfere with imaging of pelvic tumors. nih.gov Furthermore, ⁶⁴Cu-ATSM may better penetrate the blood-brain barrier. nih.gov However, the mechanism of ⁶⁴Cu-ATSM uptake is still debated and may not be exclusively linked to hypoxia, with some studies suggesting a dependence on cellular copper metabolism. nih.gov

Methodological Challenges and Future Research Directions

Addressing Challenges in Radiosynthesis Scale-Up for Research Applications

The translation of [18F]FAZA from small-scale laboratory synthesis to robust, scaled-up production for widespread research use presents several challenges. The process of manufacturing fluorine-18 (B77423) labeled radiopharmaceuticals is sensitive to a multitude of factors that can influence reaction efficiency and product purity. nih.gov Scaling up production from the microgram to the milligram scale, as required for multi-center research studies, often reveals scientific and logistical hurdles. nih.gov

One of the primary challenges lies in the fundamental chemistry of [18F]fluoride. The minute mass of the radionuclide makes the synthesis susceptible to trace-level impurities that might be negligible in standard chemical reactions. nih.gov These impurities can originate from the cyclotron target, transfer lines, or reagents and can significantly impact the radiochemical yield and purity of [18F]FAZA.

Automation and standardization of the radiosynthesis process are critical for ensuring reproducibility across different research sites. nih.gov While automated synthesis modules are available, their optimization for [18F]FAZA production to achieve consistently high radiochemical yields remains an area of active development. researchgate.net Manual interventions in the production process can introduce variability, limiting the comparability of data from different studies. banglajol.info Challenges in the automated synthesis of [18F]FAZA include optimizing the elution of [18F]fluoride from the anion exchange cartridge and ensuring efficient and reproducible labeling and hydrolysis steps. researchgate.net

Future research in this area should focus on the development of more robust and efficient automated synthesis platforms for [18F]FAZA. This includes the investigation of novel precursor molecules that may offer improved reactivity and simplification of the purification process. Further studies into the impact of trace impurities on the radiosynthesis will be essential for developing effective quality control measures and ensuring consistent production of high-quality [18F]FAZA for research applications.

Optimization of Preclinical Imaging Protocols for Enhanced Quantification

Accurate quantification of [18F]FAZA uptake in preclinical models is paramount for deriving meaningful biological insights. The optimization of imaging protocols is a continuous process aimed at improving the precision and reproducibility of these measurements. Several factors can influence the quantification of [18F]FAZA PET images, including the choice of reference tissue for calculating tumor-to-background ratios and the timing of image acquisition.

Studies have shown that [18F]FAZA generally provides better tumor-to-background ratios compared to the first-generation hypoxia tracer [18F]Fluoromisonidazole ([18F]FMISO), due to its more favorable pharmacokinetic properties. nih.govmdpi.com However, the selection of an appropriate reference tissue for normalization remains a critical consideration. The blood pool, often measured in the left ventricle, has been identified as a reliable reference for calculating the hypoxic fraction in clinical studies, a practice that can be translated to preclinical settings to improve quantitative accuracy. nih.govmdpi.com

The timing of PET scans post-injection is another crucial parameter. While [18F]FAZA uptake in hypoxic cells can be detected relatively early, the optimal imaging window to achieve the best contrast and quantification is still under investigation for various tumor models. snmjournals.org Dynamic PET imaging, which captures the tracer kinetics over time, can provide more comprehensive quantitative data than static scans but also presents challenges in terms of data analysis and modeling. nih.gov

Future research should aim to standardize preclinical [18F]FAZA imaging protocols to enhance the comparability of data across different studies. This includes establishing consensus guidelines on reference tissue selection, optimal imaging time points, and the application of kinetic modeling for more sophisticated quantification. Furthermore, exploring novel imaging techniques, such as simultaneous PET/MRI, may offer improved anatomical localization and motion correction, leading to more accurate quantification of [18F]FAZA uptake in preclinical research. nih.govmdpi.com

| Research Finding | Impact on Protocol Optimization |

| Blood pool in the left ventricle is a reliable reference tissue. nih.govmdpi.com | Standardizing the use of the left ventricle as a reference can improve the consistency of hypoxic fraction calculations. |

| [18F]FAZA demonstrates faster clearance and better tumor-to-background ratios than [18F]FMISO. nih.govmdpi.com | Allows for earlier imaging time points and potentially shorter acquisition protocols compared to [18F]FMISO. |

| Dynamic PET imaging provides more comprehensive quantitative data. nih.gov | Encourages the use of dynamic scanning in preclinical studies to move beyond simple standardized uptake values (SUVs). |

Development of Advanced In Vitro and In Vivo Models for Hypoxia Research

The development and characterization of robust in vitro and in vivo models that accurately recapitulate the hypoxic tumor microenvironment are essential for advancing our understanding of hypoxia and for the preclinical evaluation of hypoxia-targeted therapies using [18F]FAZA.

In vitro studies have utilized various cancer cell lines, including those from gynecological cancers and lung carcinomas, to investigate the hypoxia-selective uptake of [18F]FAZA. snmjournals.org These models are crucial for initial screening and for dissecting the molecular mechanisms of tracer uptake. However, traditional 2D cell cultures often fail to replicate the complex cellular interactions and oxygen gradients found in solid tumors. The development of 3D tumor spheroids and organoids offers a more physiologically relevant in vitro system for studying hypoxia and [18F]FAZA uptake. acs.org

In vivo, tumor-bearing mice are the most commonly used models for preclinical [18F]FAZA PET imaging. nih.gov Xenograft models, where human cancer cells are implanted into immunocompromised mice, have been instrumental in demonstrating the utility of [18F]FAZA in various cancer types, including esophageal adenocarcinoma and glioblastoma. nih.govresearchgate.net However, these models lack a fully functional immune system, which is a critical component of the tumor microenvironment. The use of syngeneic tumor models in immunocompetent mice is therefore crucial for studying the interplay between hypoxia, the immune system, and therapeutic response.

Future research should focus on the development and validation of more sophisticated preclinical models. This includes the use of patient-derived xenografts (PDXs), which are thought to better preserve the heterogeneity of the original tumor, and genetically engineered mouse models (GEMMs) that develop spontaneous tumors in an immunocompetent setting. nih.gov The integration of microfluidic "tumor-on-a-chip" models also holds promise for creating highly controlled in vitro microenvironments to study hypoxia with high throughput.

| Model Type | Advantages for Hypoxia Research |

| 3D Tumor Spheroids/Organoids acs.org | Better recapitulation of in vivo oxygen gradients and cell-cell interactions compared to 2D cultures. |

| Patient-Derived Xenografts (PDXs) nih.gov | Preservation of the histological and genetic characteristics of the original human tumor. |

| Genetically Engineered Mouse Models (GEMMs) | Development of spontaneous tumors in the context of a fully intact immune system. |

| Tumor-on-a-chip | Precise control over the microenvironment, enabling high-throughput screening and mechanistic studies. |

Exploration of Novel Research Applications Beyond Current Scope

While the primary application of [18F]FAZA has been in the imaging of tumor hypoxia, its utility extends to other areas of research where hypoxia plays a significant pathophysiological role. Exploring these novel applications can broaden the impact of this radiotracer and provide new insights into various disease mechanisms.

One promising area is the investigation of tumor reoxygenation following therapy. A preclinical study demonstrated that [18F]FAZA PET imaging could track the reoxygenation of tumors in mice treated with a mitochondrial complex I inhibitor, suggesting its potential as a pharmacodynamic biomarker for therapies that modulate tumor oxygenation. nih.gov This application is critical for optimizing the scheduling of radiotherapy and other oxygen-dependent treatments.

Beyond oncology, hypoxia is implicated in a range of other diseases, including inflammatory conditions and cardiovascular disease. For instance, in vivo hypoxia PET imaging has been used to quantify the severity of arthritic joint inflammation, indicating a potential role for [18F]FAZA in rheumatology research. snmjournals.org The ability to non-invasively assess tissue hypoxia could also be valuable in studying ischemic heart disease and stroke.

Future research should actively explore the application of [18F]FAZA in these non-oncological fields. Such studies could validate [18F]FAZA as a biomarker for disease activity and therapeutic response in a broader range of conditions. Furthermore, the development of [18F]FAZA for imaging hypoxia in the context of infectious diseases, where microbial environments can be anaerobic, represents another untapped area of investigation.

Integration with Artificial Intelligence and Machine Learning for Image Analysis in Research

The integration of artificial intelligence (AI) and machine learning (ML) offers powerful tools to enhance the analysis of [18F]FAZA PET images, moving beyond traditional quantitative metrics to extract more subtle and predictive information. These advanced computational approaches can aid in various aspects of image analysis, from automated segmentation of hypoxic regions to the prediction of treatment outcomes.

Deep learning models, particularly convolutional neural networks (CNNs), have shown promise in automatically identifying and segmenting tumors and sub-regions with high [18F]FAZA uptake. nih.gov This automation can reduce the time and variability associated with manual delineation of regions of interest, leading to more consistent and reproducible quantification. researchgate.net

Furthermore, radiomics, a field that extracts a large number of quantitative features from medical images, can be applied to [18F]FAZA PET scans. nih.gov By analyzing these features using machine learning algorithms, researchers can develop predictive models for treatment response or patient prognosis. nih.gov For example, a deep learning model has been developed to detect morphological features associated with hypoxia in histopathology images, which could be correlated with [18F]FAZA PET findings to provide a more comprehensive understanding of the hypoxic microenvironment. arxiv.org

The future of [18F]FAZA image analysis will likely involve the increasing integration of AI and ML. This includes the development of sophisticated deep learning algorithms for fully automated image segmentation and quantification, as well as the creation of robust radiomic signatures that can predict therapeutic response and guide personalized treatment strategies. nih.govnih.govfrontiersin.orgresearchgate.net The combination of [18F]FAZA PET imaging data with other data modalities, such as genomics and proteomics, within an AI framework holds the potential to unlock a deeper understanding of the biological significance of tumor hypoxia.

| AI/ML Application | Potential Impact on [18F]FAZA Research |

| Automated Segmentation nih.gov | Increased efficiency and reproducibility of hypoxic volume quantification. |

| Radiomics and Predictive Modeling nih.gov | Development of non-invasive biomarkers for treatment response and patient outcome. |

| Integration with other Data Modalities researchgate.net | A more holistic understanding of the role of hypoxia in the context of other biological factors. |

| Deep Learning for Feature Detection arxiv.org | Identification of subtle image features correlated with underlying biological processes. |

Theoretical Frameworks for Radiotracer Design and Predictive Modeling in Research

The development of novel and improved hypoxia-selective radiotracers is guided by theoretical frameworks that consider the key properties required for an ideal imaging agent. These frameworks inform the design of new molecules and the predictive modeling of their behavior in vivo.

An ideal hypoxia PET radiotracer should exhibit several key characteristics:

High specificity for hypoxic tissue: The tracer should accumulate predominantly in hypoxic cells with minimal uptake in normoxic tissues.

Favorable pharmacokinetics: This includes rapid clearance from the blood and non-target tissues to ensure high tumor-to-background contrast. mdpi.com

Appropriate lipophilicity: The tracer must be able to cross the cell membrane to reach its intracellular target, but excessive lipophilicity can lead to non-specific binding and slow clearance. nih.gov

Metabolic trapping mechanism: An efficient and hypoxia-dependent mechanism for retaining the tracer within the cell is essential for imaging. nih.gov

Molecular modeling and in silico screening are increasingly being used as tools to predict the properties of potential new radiotracers before they are synthesized. nih.gov These computational approaches can help to optimize the chemical structure of a molecule to enhance its binding affinity, selectivity, and pharmacokinetic properties.

Future research in this area will likely involve a more integrated approach, combining computational modeling with experimental validation to accelerate the design and development of next-generation hypoxia radiotracers. The development of quantitative structure-activity relationship (QSAR) models specific to nitroimidazole-based compounds could further enhance the ability to predict the in vivo performance of new tracer candidates. This theoretical underpinning is crucial for moving beyond incremental improvements and towards the rational design of truly superior imaging agents for hypoxia research.

Q & A

Q. What distinguishes FAZA from other hypoxia-specific PET tracers like FMISO in preclinical and clinical applications?

Q. What are the standard protocols for FAZA-PET imaging in tumor hypoxia studies?

FAZA-PET protocols typically involve intravenous administration of 200–400 MBq, followed by dynamic or static imaging at 2–4 hours post-injection. Baseline scans should include co-registration with CT/MRI for anatomical correlation. Blood sampling for pharmacokinetic modeling (e.g., Patlak analysis) is recommended to quantify hypoxic volume (HV) and tumor-to-muscle ratios (T/M ≥ 1.4 is often used as a hypoxia threshold) .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory findings in FAZA uptake reproducibility across longitudinal studies?

Contradictions in FAZA uptake variability (e.g., inter-scan differences in hypoxia quantification) may arise from tumor heterogeneity, temporal hypoxia fluctuations, or technical factors (e.g., imaging timing). To mitigate this:

- Use controlled longitudinal models (e.g., xenografts with stable hypoxia profiles) .

- Standardize imaging protocols (e.g., consistent timepoints, scanner calibration).

- Apply statistical methods like intraclass correlation coefficients (ICC) to assess repeatability .

- Combine FAZA-PET with complementary biomarkers (e.g., HIF-1α immunohistochemistry, Eppendorf electrode measurements) for cross-validation .

Q. What methodologies are recommended for integrating FAZA-PET with multiparametric imaging to resolve hypoxia heterogeneity?

Multiparametric approaches enhance hypoxia characterization by combining FAZA-PET with:

- Perfusion imaging : Use [15O]-H2O PET to differentiate chronic vs. acute hypoxia .

- Metabolic imaging : Co-register with [18F]FDG-PET to correlate hypoxia with glycolysis .

- MRI : Diffusion-weighted imaging (DWI) for cellularity and dynamic contrast-enhanced (DCE) MRI for vascular permeability .

- Data analysis : Spatial co-localization algorithms (e.g., voxel-wise correlation) and machine learning to map hypoxic subvolumes .

Q. How can FAZA-PET data be used to predict therapeutic response in combination with hypoxia-modulating agents?

FAZA-PET-derived parameters (e.g., HV, T/M ratio) have prognostic value for radiotherapy (RT) and chemotherapy outcomes. Methodological considerations include:

- Baseline hypoxia thresholds : Tumors with baseline T/M ≥ 1.4 show poorer RT response .

- Longitudinal monitoring : Post-treatment FAZA scans at 24–48 hours can assess reoxygenation dynamics .

- Combination therapies : Use FAZA to stratify patients for hypoxia-targeted agents (e.g., tirapazamine or nanoliposomal irinotecan) .

Table 2: Key FAZA-PET Biomarkers in Therapeutic Studies

| Biomarker | Clinical/Preclinical Relevance | Example Findings |

|---|---|---|

| Hypoxic Volume (HV) | Predicts RT resistance in HNSCC | HV > 20% correlates with poor OS |

| Tumor-to-Muscle Ratio | Threshold for hypoxia (T/M ≥ 1.4) | Validated in CRC xenografts |

| Reoxygenation Dynamics | Early predictor of nal-IRI efficacy | ΔSUV < 10% predicts resistance |

Q. What are the challenges in validating FAZA-PET against invasive hypoxia measurement techniques, and how can they be resolved?

Discrepancies between FAZA-PET and invasive methods (e.g., Eppendorf electrodes, pimonidazole staining) often stem from:

- Spatial resolution limits : FAZA-PET (∼4 mm) may miss microscopic hypoxia .

- Temporal mismatch : Invasive measurements provide single-timepoint data, while hypoxia is dynamic .

- Solution : Use hybrid imaging-histopathology workflows (e.g., FAZA-PET-guided tumor sampling) and temporal modeling to align datasets .

Q. What advanced statistical approaches are suitable for analyzing hypoxia heterogeneity in FAZA-PET datasets?

- Heterogeneity indices : Calculate intratumoral coefficient of variation (CoV) or Shannon entropy .

- Spatial analysis : Apply fractal dimension metrics to quantify hypoxia distribution complexity .

- Machine learning : Train convolutional neural networks (CNNs) to segment hypoxic subregions and predict outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.